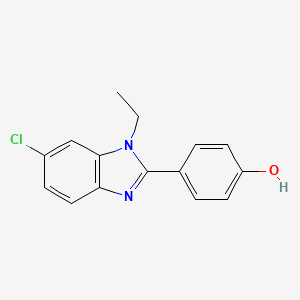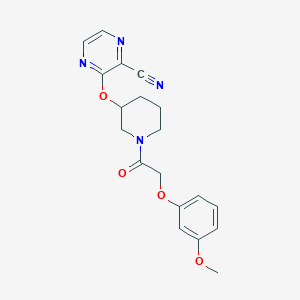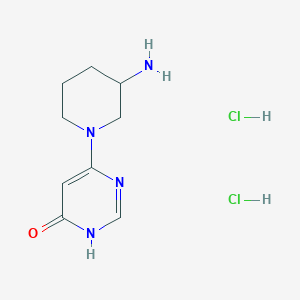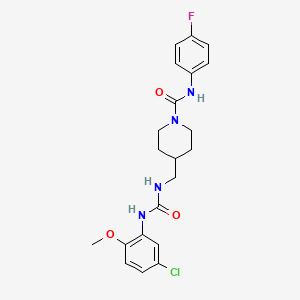![molecular formula C15H13N5O2 B2920412 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone CAS No. 2034400-86-5](/img/structure/B2920412.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is a synthetic organic compound. Characterized by its unique heterocyclic structure, it incorporates elements of pyrazolo, pyrazin, pyridin, and isoxazol. The combination of these groups within a single molecular framework suggests potential for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several synthetic methods can yield (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone. A common route might involve:
Formation of Pyrazolo-Pyrazin Backbone: : This could be done by cyclization reactions using appropriate starting materials.
Attachment of Pyridin-3-yl Group: : Using nucleophilic substitution or palladium-catalyzed cross-coupling reactions like Suzuki coupling.
Incorporation of Isoxazol Group: : Often via cycloaddition reactions under controlled conditions.
Industrial Production Methods
Scaling up the laboratory synthesis to industrial production generally involves optimizing reaction conditions, including temperature, pressure, and solvent choices, as well as catalyst selection to ensure the highest yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Might be susceptible to oxidative conditions, leading to modifications on the heterocyclic rings.
Reduction: : Selective reductions can occur on certain functional groups without disturbing the entire structure.
Substitution: : The compound can undergo substitution reactions, particularly on the pyridine ring and isoxazol moiety.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : NaBH₄, LiAlH₄
Substitution conditions: : Base or acid catalysis, heat
Major Products
Oxidation: : Hydroxy- and oxo- derivatives
Reduction: : Dehydrogenated forms or partially saturated ring systems
Substitution: : Functionalized derivatives with diverse substituents
Applications De Recherche Scientifique
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone is explored in various fields:
Chemistry: : Serves as a versatile intermediate in synthetic organic chemistry.
Biology: : Investigated for its potential as an enzyme inhibitor or ligand for biomolecular targets.
Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of materials with specific chemical properties.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action depends on its application:
As an enzyme inhibitor: : Binds to the active site or allosteric site, altering the enzyme's activity.
As a drug: : Engages specific receptors or proteins, modulating biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,7-Dihydro-1H-pyrazolo[1,5-a]pyridin-4(5H)-one): : Similar in having a dihydropyrazolo system but differs in the attached groups.
(5-(Pyridin-3-yl)isoxazol-4-carbaldehyde): : Shares the isoxazol-pyridin structure, but lacks the pyrazolo-pyrazin backbone.
Uniqueness
The combination of multiple heterocyclic systems in (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(5-(pyridin-3-yl)isoxazol-3-yl)methanone endows it with unique reactivity and potential biological activities, differentiating it from simpler analogs.
This compound's distinctive structure makes it a valuable subject of study across multiple scientific domains. If there's anything else you'd like to dive into, just let me know.
Propriétés
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c21-15(19-6-7-20-12(10-19)3-5-17-20)13-8-14(22-18-13)11-2-1-4-16-9-11/h1-5,8-9H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNBTNVXGLVIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
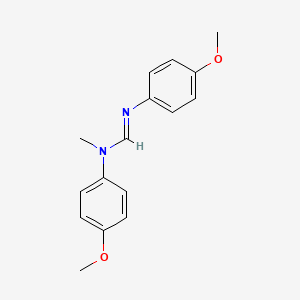
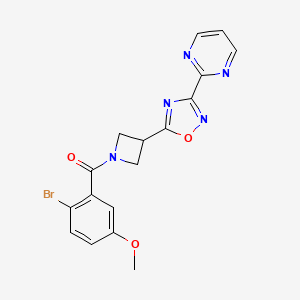

![1-((4-chlorobenzyl)thio)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2920333.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2920334.png)
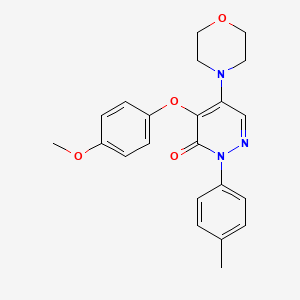
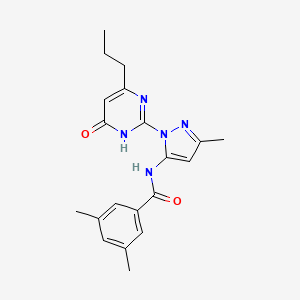
![Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2920340.png)
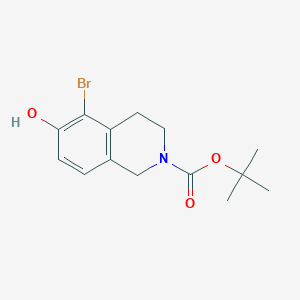
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2920343.png)
